![molecular formula C12H20N2O4 B567449 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1363380-56-6](/img/structure/B567449.png)

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

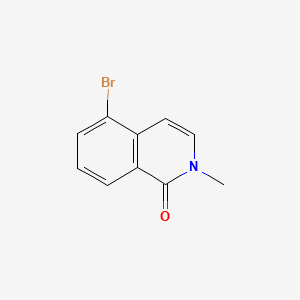

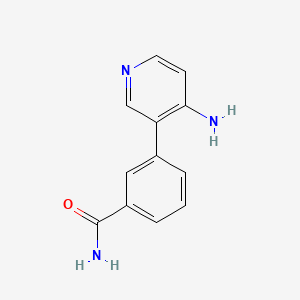

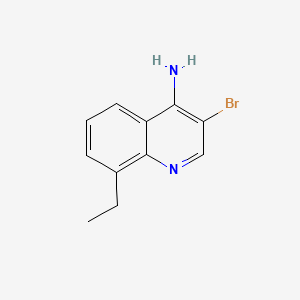

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is a sterically constrained amino acid . It is an analogue of natural compounds (ornitine and GABA) which play important roles in biological processes . The compound has a molecular weight of 212.29 and a molecular formula of C11H20N2O2 .

Synthesis Analysis

The synthesis of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . The reaction mixture is stirred overnight at ambient temperature .Molecular Structure Analysis

The molecular structure of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is represented by the formula C11H20N2O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 212.29 and a molecular formula of C11H20N2O2 .科学的研究の応用

Medicinal Chemistry and Drug Design

This compound is an analogue of natural compounds like ornithine and GABA, which are crucial in biological processes. Its rigid spirocyclic structure makes it a valuable candidate for the design of peptidomimetic drugs. The pre-organization of functional groups in such sterically constrained compounds can lead to more efficient and selective ligands for biological targets, potentially resulting in pronounced biological activity .

Synthesis of Sterically Constrained Amino Acids

The synthesis of this compound adds to the family of sterically constrained amino acids, which are of significant interest for use in chemistry and biochemistry. These amino acids are used to create more stable and selective enzymes and other proteins, which can be beneficial for industrial processes and therapeutic applications .

Neurotransmitter Analogues

As an analogue to GABA, this compound can be used to study GABAergic neurotransmission. This has implications in neuroscience research, particularly in the study of neurological disorders such as epilepsy, anxiety, and depression .

Ornithine Analogues

Ornithine plays a role in the urea cycle, and analogues like 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid can help in understanding metabolic pathways. This can lead to the development of treatments for metabolic disorders .

Development of Rigidified Biologically Important Molecules

The concept of rigidification has been practiced by nature for millions of years. This compound, with its rigid structure, can be used to develop new molecules that mimic the stability and specificity of natural biologically important molecules .

Tailor-Made Amino Acids for Specific Functions

Researchers can use this compound to synthesize tailor-made amino acids with specific functions. These can be incorporated into peptides or proteins to study their structure-function relationships or to create novel biomaterials .

Exploration of Spirocyclic Scaffolds

Spirocyclic scaffolds are rare, and this compound provides a model to explore the potential of spirocyclic amino acids. This can lead to the discovery of new scaffolds for drug development .

Ligand-Target Interaction Studies

The molecular rigidity of this compound makes it an interesting subject for ligand-target interaction studies. It can be used to understand how the rigidity of a molecule affects its interaction with biological targets, which is crucial for the development of new drugs .

Safety And Hazards

将来の方向性

The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, and 2-azaspiro[3.3]heptane-6-carboxylic acid are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes. Therefore, they can be advantageously used in medicinal chemistry and drug design .

特性

IUPAC Name |

6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-10(2,3)18-9(17)14-6-11(7-14)4-12(13,5-11)8(15)16/h4-7,13H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQSXDJGTIHNNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130165 |

Source

|

| Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid | |

CAS RN |

1363380-56-6 |

Source

|

| Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)